3-[(4-chlorobenzyl)thio]-N-(4-ethoxybenzylidene)-4H-1,2,4-triazol-4-amine
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Description
Synthesis Analysis
The synthesis of related triazole compounds involves several steps, including condensation reactions, reduction processes, and the functionalization of the triazole ring. For example, triazole derivatives can be synthesized through the reaction of thiophene carbaldehyde with different aminotriazole derivatives, showcasing the versatility and reactivity of the triazole core in creating various substituted derivatives (Beytur & Avinca, 2021).
Scientific Research Applications
Conformational and DFT Investigations
Triazole derivatives, including those with halogenated substitutions, have been synthesized and characterized to explore their structural aspects, spectroscopic behavior, and intermolecular interactions. These studies have contributed significantly to understanding the molecular docking analysis, predicting inhibitory activity against tuberculosis, and suggesting new anti-TB drug possibilities. The research underscores the potential of triazole derivatives in developing novel therapeutic agents against infectious diseases (Kumar et al., 2021).
Antimicrobial Activities
New 1,2,4-Triazole derivatives have been synthesized and evaluated for their antimicrobial activities. Some of these compounds showed good to moderate activities against various microorganisms, indicating their potential use in combating microbial infections (Bektaş et al., 2010).
Molecular and Electronic Analysis
Heterocyclic 3-substituted-4-(3-methyl-2-thienylmethyleneamino)-4,5-dihydro-1H-1,2,4-triazol-5-ones were analyzed for their molecular, electronic, nonlinear optical, and spectroscopic properties. This research provides insights into the electronic properties and potential applications of these compounds in fields such as optoelectronics and materials science (Beytur & Avinca, 2021).
Intermolecular Interactions in Derivatives
The synthesis and characterization of biologically active 1,2,4-triazole derivatives have unveiled the presence of various intermolecular interactions. These findings have implications for understanding the molecular assembly and potential biological activities of these compounds (Shukla et al., 2014).
Thiol-functionalized 1,2,4-Triazolium Salt
A study on the synthesis of a thiol-functionalized 1,2,4-triazolylidene ligand precursor salt has opened avenues for exploring its applications as a carbene ligand precursor in catalysis. This research highlights the versatility of triazole derivatives in synthetic chemistry and catalysis (Holm et al., 2012).
properties
IUPAC Name |
(E)-N-[3-[(4-chlorophenyl)methylsulfanyl]-1,2,4-triazol-4-yl]-1-(4-ethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN4OS/c1-2-24-17-9-5-14(6-10-17)11-21-23-13-20-22-18(23)25-12-15-3-7-16(19)8-4-15/h3-11,13H,2,12H2,1H3/b21-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJXDQKCDPBTFD-SRZZPIQSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NN2C=NN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/N2C=NN=C2SCC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-chlorobenzyl)sulfanyl]-N-[(E)-(4-ethoxyphenyl)methylidene]-4H-1,2,4-triazol-4-amine |
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